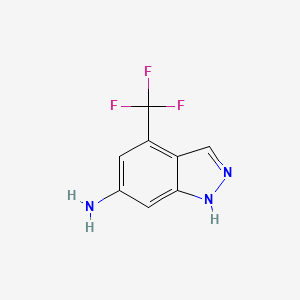

4-(trifluoromethyl)-1H-indazol-6-amine

Description

Indazole as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of new therapeutic agents. researchgate.netresearchgate.net The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a prominent member of this class. researchgate.netresearchgate.netnih.gov Its prevalence in numerous FDA-approved drugs and clinical candidates underscores its importance in medicinal chemistry. researchgate.netnih.govtandfonline.com

The versatility of the indazole scaffold stems from its unique chemical properties, including its tautomeric forms (1H- and 2H-indazoles), which influence its reactivity and biological interactions. nih.gov The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form. nih.govnih.gov This structural feature, combined with the ability to easily functionalize the ring at multiple positions, allows chemists to create large libraries of diverse derivatives. rasayanjournal.co.in These modifications can fine-tune the molecule's steric, electronic, and hydrophobic properties to achieve high affinity and selectivity for specific biological targets, particularly protein kinases. researchgate.netnih.gov Several marketed drugs, such as the anticancer agents Axitinib, Pazopanib, and Niraparib, feature the indazole core, demonstrating its success in yielding clinically effective molecules. nih.govtandfonline.com

Diverse Biological Activities Associated with Indazole Derivatives

The chemical diversity of indazole derivatives has led to the discovery of compounds with a wide array of pharmacological activities. researchgate.netnih.govresearchgate.net This broad spectrum of bioactivity is a key reason for the sustained interest in this heterocyclic system. researchgate.netnih.govresearchgate.net Research has shown that compounds containing the indazole nucleus possess significant potential in various therapeutic areas. nih.govrasayanjournal.co.innih.gov

The most prominent area of research is oncology, where indazole derivatives have been extensively developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. researchgate.net Beyond their anticancer properties, these compounds have demonstrated a range of other important biological effects. researchgate.netnih.govnih.gov

| Biological Activity | Examples of Indazole-Based Compounds/Derivatives | Research Context |

|---|---|---|

| Anticancer / Antitumor | Axitinib, Pazopanib, Niraparib, Entrectinib | Many indazole derivatives function as kinase inhibitors, targeting enzymes like VEGFR, PDGFR, ALK, and PARP, which are critical for tumor growth and proliferation. nih.govresearchgate.net |

| Anti-inflammatory | Benzydamine | Used clinically as a non-steroidal anti-inflammatory drug (NSAID) for pain and inflammation relief. nih.gov |

| Antimicrobial | Various synthetic derivatives | Studies have reported activity against both bacterial and fungal pathogens. researchgate.netnih.gov |

| Anti-HIV | Various synthetic derivatives | The indazole scaffold has been explored for the development of agents that can inhibit HIV replication. researchgate.netnih.govnih.gov |

| Antiemetic | Granisetron | A serotonin (B10506) 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy. nih.gov |

| Antiprotozoal | Various synthetic derivatives | Activity has been observed against parasites such as Trypanosoma cruzi and Leishmania species. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)6-1-4(12)2-7-5(6)3-13-14-7/h1-3H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDJJRYTDKWCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)C=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169788-34-4 | |

| Record name | 4-(trifluoromethyl)-1H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Academic Research on 4 Trifluoromethyl 1h Indazol 6 Amine and Its Analogues

While detailed, published research focusing specifically on 4-(trifluoromethyl)-1H-indazol-6-amine is limited in the public domain, its molecular architecture positions it as a compound of high interest for chemical and biological investigation. uni.lu Its research significance can be understood by examining the extensive academic work on its constituent parts and structurally related analogues.

The 6-aminoindazole core is a well-established scaffold in the development of anticancer agents. researchgate.netdntb.gov.ua Numerous studies have designed and synthesized series of 6-amino-1H-indazole derivatives, reporting potent anti-proliferative activity against various human cancer cell lines. researchgate.netdntb.gov.ua For instance, research has shown that N-substituted 6-aminoindazole derivatives can exhibit significant cytotoxicity in human colorectal cancer cells. researchgate.net Derivatives of the 6-aminoindazole scaffold have also been investigated as highly potent and selective inhibitors of key cellular enzymes, such as Polo-like kinase 4 (PLK4), a regulator of cell division that is a target in oncology. nih.gov

Computational Chemistry and Theoretical Studies on 4 Trifluoromethyl 1h Indazol 6 Amine

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of electronic and structural characteristics, offering a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for predicting the three-dimensional arrangement of atoms in a molecule. researchgate.net For 4-(trifluoromethyl)-1H-indazol-6-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable geometric configuration. nih.gov This process of geometry optimization involves finding the minimum energy structure on the potential energy surface, which corresponds to the most likely conformation of the molecule in the gas phase.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar molecular structures calculated using DFT.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (amine) | 1.38 Å |

| Bond Length | C-CF3 | 1.49 Å |

| Bond Length | N-N (indazole) | 1.35 Å |

| Bond Angle | C-C-N (amine) | 121° |

| Bond Angle | C-C-CF3 | 120° |

| Dihedral Angle | H-N-C-C | ~180° (planar) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. ripublication.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical data based on general trends for substituted indazoles.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Charge Distribution Analysis (e.g., Mulliken Charges)

Understanding the distribution of electron density within a molecule is crucial for predicting its behavior in chemical reactions and intermolecular interactions. Mulliken charge analysis is a computational method used to assign partial atomic charges to each atom in a molecule, providing a quantitative measure of the local electronic environment. chemicalbook.com

In this compound, the highly electronegative fluorine atoms of the trifluoromethyl group are expected to draw significant electron density, resulting in a partial positive charge on the adjacent carbon atom. Conversely, the nitrogen atoms of the indazole ring and the amine group are anticipated to carry partial negative charges. This charge distribution is instrumental in determining the molecule's dipole moment and its interactions with other polar molecules.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound (Illustrative) This table presents hypothetical data illustrating expected charge distribution.

| Atom | Predicted Mulliken Charge (a.u.) |

| N (amine) | -0.45 |

| C (attached to CF3) | +0.60 |

| F (average) | -0.25 |

| N1 (indazole) | -0.30 |

| N2 (indazole) | -0.20 |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.com It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its sites for electrophilic and nucleophilic attack, as well as its potential for hydrogen bonding and other non-covalent interactions. researchgate.netresearchgate.net

For this compound, the MEP map is expected to show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of the indazole ring and the amine group, indicating these as likely sites for electrophilic attack and hydrogen bond acceptance. researchgate.net Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms of the amine group and the indazole ring, highlighting them as potential hydrogen bond donors. The trifluoromethyl group, due to its strong electron-withdrawing nature, would contribute to a more positive potential on the adjacent part of the aromatic ring. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotech-asia.org In the context of drug discovery, molecular docking is extensively used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a protein target, often a kinase. rsc.orgnih.gov These simulations can provide crucial information about the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. biotech-asia.org

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. These simulations can be used to assess the stability of the binding mode predicted by docking and to calculate binding free energies. For indazole derivatives, which are known to be kinase inhibitors, these computational techniques are instrumental in rationalizing their biological activity and guiding the design of more potent and selective inhibitors. nih.gov

Mechanistic Studies of Chemical Reactions via Computational Approaches

Computational chemistry also plays a vital role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. researchgate.net This allows for a deeper understanding of the factors that control the reaction rate and selectivity.

For the synthesis of indazole derivatives, computational methods can be used to investigate various proposed reaction mechanisms. researchgate.net For example, in the synthesis of substituted indazoles, DFT calculations can help to determine the most favorable reaction pathway, identify key intermediates, and explain the observed regioselectivity. nih.govnih.gov Understanding the reaction mechanism at a molecular level is not only of fundamental chemical interest but also has practical implications for optimizing reaction conditions and developing novel synthetic routes. researchgate.net

In Silico Predictions for Structure-Based Design and Optimization

In silico computational methods are pivotal in modern medicinal chemistry for accelerating the discovery and refinement of new therapeutic agents. For compounds like this compound, these theoretical studies provide critical insights into molecular properties and potential biological interactions, guiding the strategic design and optimization of derivatives for enhanced efficacy and selectivity.

The foundation of these predictions lies in understanding the compound's intrinsic physicochemical properties, which can be estimated using computational models. These predictions are essential for early-stage assessment of drug-likeness.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆F₃N₃ | PubChem |

| Monoisotopic Mass | 201.05138 Da | PubChem |

| XlogP (predicted) | 1.8 | PubChem |

| Predicted CCS ([M+H]⁺) | 136.2 Ų | PubChem |

This table is interactive. You can sort and filter the data.

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a biological target, such as a protein kinase, to design and optimize inhibitors. nih.gov Computational tools, particularly molecular docking, are central to this process. Molecular docking predicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity and interaction patterns. amazonaws.comresearchgate.net For the indazole scaffold, docking studies are frequently employed to evaluate how derivatives might bind to the ATP-binding cleft of kinases. nih.gov

The goal is to optimize the compound's interactions with key amino acid residues in the target's active site. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors. nih.gov Computational models can explore how modifications to the this compound core might enhance these crucial interactions. The trifluoromethyl group itself is known to improve properties such as metabolic stability and lipophilicity, which are favorable for drug candidates.

Theoretical studies, such as Density Functional Theory (DFT), can further elucidate the electronic properties and reactivity of the molecule, providing a deeper understanding that complements docking simulations. nih.govresearchgate.net Moreover, theoretical calculations have been used to determine the relative stability of indazole tautomers, indicating that the 1H-tautomer is generally more stable, which is a critical consideration for building accurate computational models. nih.gov

The optimization process is iterative. In silico predictions identify a series of potential derivatives with improved binding scores or other desirable properties. These predictions then guide synthetic efforts. An illustrative example of how docking results might be presented for a series of indazole analogs is shown below.

Table 2: Illustrative Molecular Docking Scores of Indazole Analogs Against a Target Kinase

| Compound | Modification on Indazole Core | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Parent Scaffold | This compound | -7.5 | H-bond with hinge region |

| Analog A | Addition of a phenyl group at N1 | -8.2 | Additional hydrophobic interaction |

| Analog B | Substitution of amine with amide | -8.9 | New H-bond with catalytic loop |

| Analog C | Bioisosteric replacement of CF₃ | -7.1 | Reduced hydrophobic interaction |

This table is interactive and for illustrative purposes to demonstrate the application of in silico predictions in lead optimization.

Through these computational approaches, researchers can prioritize the synthesis of compounds that are most likely to succeed, significantly reducing the time and resources required for the development of new drugs based on the this compound scaffold.

Academic Investigations of 4 Trifluoromethyl 1h Indazol 6 Amine Derivatives in Chemical Biology

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 4-(trifluoromethyl)-1H-indazol-6-amine, these studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties.

Furthermore, the trifluoromethyl group is known to enhance the metabolic stability of drug candidates. mdpi.com The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. mdpi.com This increased stability can lead to a longer half-life and improved bioavailability of the compound in vivo. The lipophilicity of a molecule is also increased by the presence of a trifluoromethyl group, which can improve its ability to cross cell membranes and access intracellular targets. mdpi.com

In the context of isoxazole-based anticancer agents, the addition of a trifluoromethyl group was found to significantly enhance anticancer activity, with one analogue being almost eight times more active than its non-trifluoromethylated counterpart. rsc.org This highlights the potential of the -CF3 moiety to improve the therapeutic efficacy of heterocyclic compounds.

The specific placement of substituents on the indazole ring is critical for molecular recognition and binding to biological targets. Studies on dihydropyrazolo[1,5-a]pyrazin-4-(5H)-ones demonstrated that regioisomeric N-Me indazoles had a profound effect on M1 positive allosteric modulator (PAM) activity, indicating that the precise location of even a small methyl group can dramatically alter biological function. researchgate.net While not directly involving this compound, this principle underscores the importance of substituent positioning on the indazole core.

The arrangement of the trifluoromethyl group at position 4 and the amine group at position 6 is a deliberate design choice in many derivative libraries. The amino group at the 6-position often serves as a key interaction point, forming hydrogen bonds with the target protein. For instance, in the development of anticancer agents, 6-aminoindazole derivatives have shown significant cytotoxic activity. researchgate.netdntb.gov.ua The trifluoromethyl group at position 4 can then occupy a specific pocket in the binding site, contributing to both affinity and selectivity. Altering the positions of these functional groups would likely disrupt these optimized interactions, leading to a decrease in biological activity.

The insights gained from SAR studies have led to the formulation of rational design principles for creating novel derivatives of this compound with improved properties. A key principle is the use of the indazole scaffold as a "hinge-binder" for kinases. The nitrogen atoms of the pyrazole (B372694) ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.

Building upon this, further modifications can be made to the core structure to enhance interactions with other parts of the binding pocket. For example, in the design of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the indazole fragment was identified as a suitable hinge binder. nih.gov Subsequent structural optimization focused on adding substituents that could interact with other key residues in the active site, leading to the development of potent and selective inhibitors. nih.gov

Another design principle involves the strategic introduction of fluorine-containing groups to improve both potency and pharmacokinetic properties. The development of FGFR inhibitors from an indazole scaffold saw the introduction of a 2,6-difluoro-3-methoxyphenyl group, which resulted in a compound with potent enzymatic and antiproliferative activities. nih.gov

Development of Chemical Probes and Tools for Biological Systems

Derivatives of this compound have been successfully developed as chemical probes and tools to investigate complex biological systems. These molecules are designed to interact with specific targets, allowing researchers to study their function and role in disease.

The indazole core is a privileged scaffold for the design of kinase inhibitors, and derivatives of this compound have been explored as inhibitors of several important kinases.

Tyrosine Kinases and FLT3: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). nih.gov The development of FLT3 inhibitors is a major focus of cancer research. youtube.comyoutube.com A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives were designed as potent FLT3 inhibitors. nih.gov In this series, the indazole moiety was crucial for binding to the hinge region of the kinase. nih.gov One of the most potent inhibitors from this series, compound 8r, demonstrated strong inhibitory activity against both wild-type FLT3 and its mutants with a nanomolar IC50. nih.gov

Another study led to the development of (E)-4-(3-(3-fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine derivatives to overcome resistance to existing FLT3 inhibitors. nih.gov The lead compound, 10q, showed potent and selective inhibitory activity against FLT3-ITD-positive AML cells and was effective against various resistance mutations. nih.gov

| Compound | Target Kinase | Inhibitory Activity (IC50/EC50) | Cell Line |

|---|---|---|---|

| Compound 8r | FLT3 | Nanomolar IC50 | Not Specified |

| Compound 10q | FLT3-ITD | Potent and Selective | MV4-11 (AML) |

| HG-7-85-01 | Src | Not Specified | Not Specified |

Syk: Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. As such, it has become an attractive drug target for hematologic cancers and autoimmune diseases. While direct examples of this compound derivatives as Syk inhibitors are not prevalent in the provided context, the general applicability of the indazole scaffold in kinase inhibitor design suggests its potential in this area. Cerdulatinib, for instance, is a dual inhibitor of Syk and JAK 1/3.

Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins. ontosight.ainih.gov Inhibition of Hsp90 is a promising strategy for cancer therapy. nih.gov A fragment-based approach was used to discover novel small molecule inhibitors of Hsp90 based on a hydroxy-indazole-carboxamide scaffold. nih.gov Optimization of initial hits led to 3-benzylindazole derivatives with significantly improved affinity and anti-proliferative effects in various human cancer cell lines. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan. nih.gov Overexpression of IDO1 in cancer cells leads to immunosuppression by depleting tryptophan and producing kynurenine, which is toxic to T-cells. nih.govnih.gov Therefore, inhibiting IDO1 is a promising strategy for cancer immunotherapy.

A series of 4,6-disubstituted-1H-indazole derivatives were synthesized and evaluated for their inhibitory activity against IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov Among these, compound 35 displayed the most potent IDO1 inhibitory activity with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov This compound also showed promising TDO inhibition and in vivo antitumor activity. nih.gov These findings suggest that the 1H-indazole scaffold is a viable starting point for the development of potent IDO1/TDO dual inhibitors. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Assay Type |

|---|---|---|---|

| Compound 35 | IDO1 | 0.74 μM | Enzymatic |

| Compound 35 | IDO1 | 1.37 μM | HeLa Cells |

| Compound 35 | TDO | 2.93 μM | Enzymatic |

| Compound 35 | TDO | 7.54 μM | A172 Cells |

Exploration for Broad Biological Target Modulation

Derivatives of the amino-indazole scaffold have been systematically investigated for their ability to modulate the activity of a wide range of biological targets, particularly protein kinases. The inherent ability of the indazole core to form key hydrogen bonds within the ATP-binding site of kinases makes it an ideal starting point for designing inhibitors.

One prominent investigation focused on a series of 3-amino-1H-indazol-6-yl-benzamides designed as type II kinase inhibitors, which target the inactive 'DFG-out' conformation of the kinase activation loop. nih.gov A representative compound from this series was screened against a comprehensive panel of 402 kinases to assess its selectivity profile. The kinome-wide profiling revealed that the compound possessed a broad selectivity profile, potently binding to multiple kinases known to be susceptible to type II inhibitors. nih.gov This broad-spectrum activity highlights the potential of the amino-indazole scaffold to serve as a foundation for developing multi-kinase inhibitors, which can be advantageous in complex diseases like cancer where multiple signaling pathways are often dysregulated.

Despite this broad kinase selectivity, certain derivatives have demonstrated significant potency and selectivity for specific cancer-relevant targets. For example, compounds have been developed that show single-digit nanomolar efficacy against Fms-like tyrosine kinase 3 (FLT3), c-Kit, and the T674M 'gatekeeper' mutant of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). nih.gov Even with a broad profile in biochemical assays, these compounds exhibited more than 1,000-fold selectivity in cellular growth assays dependent on FLT3 and Kit-T670I, indicating they are not general cytotoxic agents but rather function through specific target inhibition. nih.gov

Further research into other indazole-containing derivatives has confirmed their potential as multi-kinase inhibitors. A synthesized N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethylphenyl) urea derivative was found to target c-Kit, PDGFRβ, and FLT3 with high affinity. nih.gov This capacity for broad biological target modulation makes the this compound scaffold and its relatives a valuable platform for probing complex biological systems and developing novel polypharmacological agents.

Table 1: Kinase Inhibition Profile of a Representative 3-amino-1H-indazol-6-yl-benzamide Derivative

| Target Kinase | Binding Affinity (Kd, nM) | Reference |

|---|---|---|

| c-Kit | 68.5 ± 9.5 | nih.gov |

| PDGFRβ | 140 ± 0 | nih.gov |

| FLT3 | 375 ± 15.3 | nih.gov |

Strategies for Novel Chemical Entity Discovery

The discovery of novel chemical entities (NCEs) is a cornerstone of drug development. Starting from a validated scaffold like this compound, medicinal chemists employ several strategies, including scaffold hopping and molecular hybridization, to generate new compounds with improved properties.

Scaffold hopping, or scaffold morphing, is a computational and synthetic strategy used to identify isosteric replacements for a core molecular structure while retaining its key biological activity. nih.gov This approach is valuable for navigating intellectual property landscapes, improving physicochemical properties like solubility, and discovering novel target interactions. nih.govdundee.ac.uk

A clear example of this strategy is the development of dual MCL-1/BCL-2 inhibitors, where researchers successfully hopped from known indole-based scaffolds to an indazole core. rsc.org This modification yielded compounds with a different, dual-inhibitory profile compared to the original MCL-1 selective leads, demonstrating how a scaffold hop can fundamentally alter a compound's biological activity. rsc.org

Molecular hybridization involves combining two or more pharmacophores from different bioactive molecules into a single new molecule. This strategy aims to create a hybrid compound that possesses the biological advantages of its parent fragments, potentially leading to enhanced affinity, dual-target activity, or a novel mechanism of action.

One notable example resulted in a hybrid molecule, compound 6o , which demonstrated a potent inhibitory effect against the K562 chronic myeloid leukemia cell line (IC₅₀ = 5.15 µM) while showing excellent selectivity over normal cells. nih.govresearchgate.net Another powerful application of this strategy involved the creation of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives. These molecules merge the indazole scaffold with a benzimidazole (B57391) motif, leading to potent inhibitors of the FLT3 kinase, a key target in acute myeloid leukemia. researchgate.net These examples underscore the power of molecular hybridization to generate novel and effective chemical entities from the versatile indazole template.

Table 2: Anti-proliferative Activity of a Hybrid Indazole Derivative

| Compound | Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.govresearchgate.net |

| HEK-293 (Normal Cell) | 33.2 | nih.govresearchgate.net |

Photophysical Properties and Potential Applications in Biological Imaging

The application of small molecules as fluorescent probes for biological imaging is a rapidly growing field. The photophysical properties of a molecule—its ability to absorb and emit light—are central to this function. While the specific photophysical characteristics of this compound have not been extensively reported, the properties of related heterocyclic systems provide insights into its potential.

The inclusion of a trifluoromethyl (-CF₃) group on a heterocyclic core can significantly influence its electronic and, consequently, its photophysical properties. Studies on phenanthrimidazole derivatives have shown that the introduction of an electron-withdrawing trifluoromethyl substituent can lead to a significant blue shift in the emission spectrum. nih.gov This effect is attributed to the alteration of the π-π* conjugation and a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level. nih.gov

Furthermore, research on other trifluoromethyl-substituted nitrogen-containing heterocycles, such as pyrazolo[3,4-b]quinolines and 2H-imidazo[5,1-a]isoquinolinium chlorides, has demonstrated their utility in optoelectronic and imaging contexts. researchgate.netresearchgate.net These compounds can exhibit moderate to good fluorescence quantum yields, high Stokes shifts, and bright blue-light emission, making them suitable for the development of ultrasensitive fluorescent molecular probes. researchgate.netresearchgate.net

Given these precedents, it is plausible that derivatives of this compound could be engineered to possess favorable photophysical properties for biological imaging. By functionalizing the indazole core with appropriate chromophores or auxochromes, it may be possible to develop novel fluorescent probes. Such probes could be designed to report on the activity of specific enzymes, like kinases, or to visualize cellular structures, representing a promising avenue for future research.

Future Perspectives and Emerging Research Directions

Advancements in Sustainable and Efficient Synthetic Methodologies

The chemical synthesis of complex heterocyclic compounds like trifluoromethylated indazoles is progressively moving towards greener and more efficient practices. Traditional multi-step syntheses are often resource-intensive and can generate significant waste. Consequently, current research emphasizes the development of methodologies that are not only high-yielding but also environmentally benign.

Key advancements in this area include:

Photoredox Catalysis: Metal- and oxidant-free photoredox catalysis represents a significant leap forward. One such protocol utilizes Eosin Y as a photocatalyst in recoverable ionic liquids to achieve the trifluoromethylation of 2H-indazoles under mild conditions. rsc.org This method proceeds via a free-radical mechanism and demonstrates a broad substrate range with excellent regioselectivity. rsc.org

Metal-Free Direct Trifluoromethylation: Researchers have developed simple and efficient methods for the direct trifluoromethylation of indazoles that eliminate the need for metal catalysts. One such approach uses sodium trifluoromethanesulfinate mediated by tert-butyl hydroperoxide, offering moderate to good yields for a library of trifluoromethylated products. acs.org

Aqueous-Based Fluorination: The use of water as a solvent is a cornerstone of green chemistry. A recently developed method for the fluorination of 2H-indazoles employs N-fluorobenzenesulfonimide (NFSI) in water under ambient air. organic-chemistry.org This highly regioselective C-3 fluorination is scalable and avoids the use of hazardous organic solvents. organic-chemistry.org

One-Pot Domino Reactions: To enhance efficiency, one-pot synthesis strategies are being developed. An effective one-pot synthesis for 2,3-disubstituted pyrimido[1,2-b]indazole skeletons from 3-aminoindazole and two distinct amino acids has been reported. acs.org This approach is practical, scalable, and environmentally friendly due to the use of amino acids, which minimizes byproduct formation. acs.org Similarly, new cyclocondensation reactions allow for the simple and high-yield synthesis of complex fused tricyclic scaffolds like trifluoromethylated pyrimido[1,2-b]indazoles. mdpi.com

These modern synthetic strategies are pivotal for the future development of indazole-based compounds, making their production more cost-effective and sustainable.

| Methodology | Key Features | Advantages | Example Reagents/Conditions |

|---|---|---|---|

| Traditional Synthesis | Multi-step processes, often require harsh conditions, use of heavy metal catalysts. | Well-established and understood routes. | Palladium-catalyzed cross-coupling, harsh acids/bases. |

| Photoredox Catalysis | Metal-free, visible light-driven, mild reaction conditions. rsc.org | High selectivity, reduced energy consumption, environmentally friendly. rsc.org | Eosin Y, visible light, ionic liquids. rsc.org |

| Metal-Free Direct Functionalization | Avoids transition metal catalysts, simple reagents. acs.org | Reduced cost, lower toxicity of reagents and products. acs.org | tert-butyl hydroperoxide, sodium trifluoromethanesulfinate. acs.org |

| Aqueous-Based Synthesis | Utilizes water as the primary solvent. organic-chemistry.org | Significantly reduced environmental impact, enhanced safety. organic-chemistry.org | N-fluorobenzenesulfonimide (NFSI) in water. organic-chemistry.org |

| One-Pot Domino Reactions | Multiple reaction steps occur in a single flask without isolating intermediates. acs.org | Increased efficiency, reduced waste, time and resource savings. acs.org | 3-aminoindazole with two amino acids for fused systems. acs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, shifting it from a trial-and-error approach to a more predictive and targeted endeavor. For indazole derivatives, AI and ML offer powerful tools to accelerate the design and optimization of new chemical entities with desired therapeutic properties. mdpi.com

Emerging applications in this domain include:

Generative Models for Novel Scaffolds: Deep learning algorithms can be trained on vast libraries of existing molecules to generate novel chemical structures. mdpi.com These generative models can propose new indazole derivatives that are structurally unique yet possess a high probability of biological activity against a specific target.

Predictive Modeling for Activity and Properties: AI-based tools can accurately predict crucial pharmaceutical parameters without the need for costly and time-consuming experiments. crimsonpublishers.com ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activity, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) profiles of newly designed indazole compounds. mdpi.comcrimsonpublishers.com This allows for the in silico screening of thousands of potential candidates, prioritizing those with the highest likelihood of success.

Structure-Based Drug Design and Docking: AI can assist in predicting the 3D structure of target proteins and simulating how different indazole derivatives will bind to them. mdpi.comnih.gov By combining molecular docking simulations with ML scoring functions, researchers can more accurately predict the binding affinity and interaction mechanisms of a compound, guiding the rational design of more potent and selective inhibitors. nih.govmdpi.com This approach has been successfully used to design novel indazole-based diarylurea derivatives targeting the c-kit protein. nih.gov

| AI/ML Tool/Technique | Specific Application | Potential Outcome for Indazole Research |

|---|---|---|

| Generative Adversarial Networks (GANs) | De novo design of novel molecules. | Creation of unique 4-(trifluoromethyl)-1H-indazol-6-amine analogs with optimized properties. |

| Deep Neural Networks (DNNs) | Predicting bioactivity, toxicity, and pharmacokinetic properties (ADMET). crimsonpublishers.com | Early-stage filtering of unpromising candidates, reducing late-stage failures. |

| Support Vector Machines (SVM) | Developing QSAR models to classify compounds based on activity. mdpi.com | Identifying key structural features of indazoles that correlate with high potency. |

| Molecular Docking with ML Scoring | Predicting protein-ligand binding affinity and pose. nih.govmdpi.com | Rational design of indazole derivatives with high selectivity for a specific biological target. |

Exploration of Underexplored Biological Targets for Indazole-Based Probes

While indazole derivatives are well-known for their activity as kinase inhibitors in oncology, future research is expanding to explore their potential against a wider array of biological targets, including those in infectious diseases and neurology. nih.govnih.gov This diversification opens up new therapeutic avenues for this versatile chemical scaffold.

Promising areas of exploration include:

Antitubercular Agents: A significant breakthrough has been the identification of indazole derivatives as potent inhibitors of glutamate (B1630785) racemase, an unexplored key target in Mycobacterium tuberculosis. nih.govresearchgate.net Certain compounds have demonstrated inhibitory activity against both replicating and dormant bacteria, suggesting a potential new strategy for combating tuberculosis. nih.govresearchgate.net

Selective Cannabinoid Receptor Modulators: By applying a "conformational lock" strategy to indazole-based synthetic cannabinoids, researchers have successfully designed highly potent and selective CB2 receptor agonists while eliminating binding to the CB1 receptor. acs.org This work paves the way for the development of novel anti-inflammatory and neuroprotective agents that avoid the psychoactive effects associated with CB1 receptor activation. acs.org

Antiviral Targets: The SARS-CoV-2 pandemic spurred research into novel antiviral targets. The viral RNA cap methyltransferase NSP14 has emerged as an excellent target for direct-acting antiviral development. acs.org Structure-based virtual screening has identified new indazole-containing compound classes that can inhibit this essential viral enzyme, highlighting the potential of indazoles in treating coronaviral infections. acs.org

The investigation of such novel targets is crucial for addressing unmet medical needs and expanding the therapeutic utility of the indazole core structure beyond its traditional applications.

| Biological Target | Associated Disease/Area | Key Research Finding | Reference |

|---|---|---|---|

| Glutamate Racemase | Tuberculosis | Novel indazole derivatives were identified as potent inhibitors of this essential bacterial enzyme, effective against both active and dormant M. tuberculosis. | nih.govresearchgate.net |

| Cannabinoid Receptor 2 (CB2R) | Neuroinflammation, Neuropathic Pain | Conformationally constrained indazoles act as highly selective CB2R agonists with neuroprotective properties, avoiding CB1R-mediated psychoactivity. | acs.org |

| SARS-CoV-2 NSP14 Methyltransferase | COVID-19 | Indazole-based scaffolds were discovered through virtual screening to be effective inhibitors of the viral RNA cap MTase, a crucial enzyme for viral replication. | acs.org |

| Kinases (e.g., ERK, Aurora) | Cancer | Structure-guided design continues to yield potent and selective kinase inhibitors for various cancer types. | nih.govresearchgate.net |

Development of Advanced Characterization Techniques for Complex Derivatives

As medicinal chemists synthesize increasingly complex derivatives of this compound, the need for advanced analytical techniques to unambiguously determine their structure becomes paramount. While standard methods like NMR, IR, and mass spectrometry are indispensable, emerging techniques offer deeper structural insights, especially for complex isomers and conformers. nih.govresearchgate.net

Future directions in characterization include:

Advanced NMR Spectroscopy: For substituted indazoles, nucleophilic substitution can lead to mixtures of N-1 and N-2 isomers. nih.gov While 1H and 13C-NMR are diagnostic tools, the unequivocal assignment for complex derivatives often requires advanced two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC). nih.gov

Raman Spectroscopy with Machine Learning: Differential Raman spectroscopy offers a rapid, non-destructive method for analyzing and classifying compounds. nih.gov When combined with machine learning models like artificial neural networks (ANN), this technique can successfully distinguish between closely related indole (B1671886) and indazole amide synthetic cannabinoids, providing a powerful tool for quality control and forensic analysis. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. The resulting parameter, the Collision Cross Section (CCS), provides a measure of the ion's 3D structure in the gas phase. uni.lu For complex indazole derivatives with multiple rotational isomers or stereoisomers, IM-MS can provide an additional dimension of separation and characterization that is not available with conventional mass spectrometry.

The application of these advanced analytical methods will be essential for ensuring the structural integrity and purity of next-generation indazole-based compounds, which is a critical step in their development as therapeutic agents.

| Technique | Principle | Information Provided | Application for Complex Indazoles |

|---|---|---|---|

| 2D NMR Spectroscopy | Correlates nuclear spins through chemical bonds or space. | Detailed connectivity (C-H, C-C, H-H), unambiguous assignment of atoms in the molecular skeleton. | Essential for distinguishing between N-1 and N-2 isomers and assigning substituents on the bicyclic ring. nih.gov |

| Differential Raman Spectroscopy + ANN | Analyzes inelastic scattering of monochromatic light combined with pattern recognition. nih.gov | Vibrational fingerprint of the molecule, allows for rapid and non-destructive classification. | Distinguishing between structurally similar indole and indazole amides. nih.gov |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their drift time through a gas-filled chamber. | Collision Cross Section (CCS), providing insight into the 3D size and shape of the molecule. uni.lu | Separating and characterizing conformational isomers or stereoisomers that are indistinguishable by MS alone. |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy. | Precise molecular formula determination. | Confirming the elemental composition of newly synthesized derivatives. researchgate.net |

Q & A

Q. What are the established synthetic routes for 4-(trifluoromethyl)-1H-indazol-6-amine, and what are their limitations?

Methodology :

- Nucleophilic substitution : Reacting 6-nitro-1H-indazole derivatives with trifluoromethylating agents (e.g., CFCu) under inert conditions. This method often requires high temperatures (80–120°C) and yields ~40–60% due to competing side reactions .

- Cyclization approaches : Using o-phenylenediamine derivatives with trifluoromethyl ketones in acidic media. This route may produce regioisomers, necessitating chromatographic separation .

- Catalytic cross-coupling : Palladium-mediated Suzuki-Miyaura coupling for late-stage trifluoromethylation. Limited by substrate compatibility and catalyst costs .

Limitations : Low yields in nucleophilic substitution, regioselectivity challenges in cyclization, and scalability issues in cross-coupling.

Q. How can structural ambiguities in this compound be resolved experimentally?

Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The trifluoromethyl group’s electron density can be mapped to confirm positioning .

- NMR spectroscopy : NMR distinguishes CF chemical shifts (δ −60 to −70 ppm). - HMBC confirms amine proton coupling to N1/N2 of the indazole core .

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion [M+H] at m/z 201.15 (theoretical) and fragment patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodology :

- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to indazole’s ATP-binding site affinity. Use fluorescence-based ADP-Glo™ assays .

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate promise .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC <10 µM warrants further study .

Advanced Research Questions

Q. How can regioselectivity challenges during trifluoromethylation of the indazole core be mitigated?

Methodology :

- Directing groups : Introduce temporary protecting groups (e.g., Boc) at N1 to direct CF substitution to C3. Deprotect post-synthesis .

- Metal-ligand systems : Use Cu(I)/phenanthroline catalysts to enhance C4 selectivity over C5/C6. Optimize solvent polarity (DMF > DMSO) .

- Computational modeling : DFT studies (e.g., Gaussian 09) to predict transition-state energies for competing pathways .

Q. How should researchers address contradictions in reported biological activity data?

Methodology :

- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., identical cell lines, assay conditions). Discrepancies in IC values may arise from solvent (DMSO vs. PBS) or viability assay choice (MTT vs. resazurin) .

- Target validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). False positives in kinase assays often result from off-target effects .

- Dose-response curves : Use ≥10 concentration points and nonlinear regression (GraphPad Prism) to improve accuracy .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

Methodology :

- Salt formation : React with HCl or citric acid to improve aqueous solubility. Monitor pH stability (2–7) .

- Prodrug design : Conjugate the amine group with acetyl or PEG moieties. Hydrolyze enzymatically in target tissues .

- Lyophilization : Prepare lyophilized powders with trehalose or mannitol as cryoprotectants. Store at −80°C with desiccants .

Q. How can structure-activity relationship (SAR) studies be designed for analogs?

Methodology :

- Analog synthesis : Modify the trifluoromethyl group (e.g., CF → CHF) or indazole substituents (e.g., C6-amine → C6-nitro). Use parallel synthesis for efficiency .

- 3D-QSAR : CoMFA or CoMSIA models to correlate substituent effects with activity. Validate with leave-one-out cross-validation (q >0.5) .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, hydrophobic regions) using Schrödinger’s Phase .

Q. What analytical techniques validate the compound’s hygroscopicity and purity?

Methodology :

- Karl Fischer titration : Quantify water content (>0.5% w/w indicates hygroscopicity). Use anhydrous solvents during handling .

- HPLC-PDA : C18 column (5 µm, 250 mm), 0.1% TFA in HO/ACN gradient. Purity >95% required for in vivo use .

- DSC/TGA : Monitor thermal decomposition (onset >150°C) and moisture absorption (weight gain >2% at 25°C/60% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.